molecular formula C11H18O3 B1634026 Methyl 4-cyclohexyl-3-oxobutanoate

Methyl 4-cyclohexyl-3-oxobutanoate

Cat. No.: B1634026
M. Wt: 198.26 g/mol
InChI Key: RQLWLQRWDIYLKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-cyclohexyl-3-oxobutanoate is a useful research compound. Its molecular formula is C11H18O3 and its molecular weight is 198.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H18O3

Molecular Weight

198.26 g/mol

IUPAC Name

methyl 4-cyclohexyl-3-oxobutanoate

InChI

InChI=1S/C11H18O3/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h9H,2-8H2,1H3

InChI Key

RQLWLQRWDIYLKB-UHFFFAOYSA-N

SMILES

COC(=O)CC(=O)CC1CCCCC1

Canonical SMILES

COC(=O)CC(=O)CC1CCCCC1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under the same conditions as in Example 1, 116 g (1.0 mol) of methyl acetoacetate in a mixture of 520 ml of methylene chloride and 30 ml of methyl ethyl ketone were reacted with 77.8 g (1.05 mol) of calcium hydroxide and 176.7 g (1.1 mol) of cyclohexylacetyl chloride. The subsequent reaction time after the ammonia had been metered in was 6 hours at a pH of 9.5. This gave 196 g (GC purity 75.0%) of methyl 4-cyclohexylacetoacetate (yield 74.5%).
Quantity
116 g
Type
reactant
Reaction Step One
Quantity
520 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
77.8 g
Type
reactant
Reaction Step Two
Quantity
176.7 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A 500 ml flask was charged with 120 g xylene, 33.8 g of solid potassium methylate (3.2 molar equivalent) and 34.0 g of dimethylcarbonate (2.5 molar equivalent). The slurry was heated to 50° C. and over the course of 4 hours 24.2 g of 1-cyclohexylpropan-2-one (87% GC, 1 molar equivalent) was added. Stirring was continued for 2 hours and then the reaction mixture was cooled to 25° C. 95 g of an acetic acid/water mixture (1:2) was then added carefully. After decantation the aqueous phase was drained and the organic phase concentrated. The crude product was distilled leading to 24.9 g of methyl 4-cyclohexyl-3-oxobutanoate (81% GC, 68% yield).
Quantity
120 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
33.8 g
Type
reactant
Reaction Step One
Name
potassium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 g
Type
reactant
Reaction Step One
Quantity
24.2 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
solvent
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.